molecular formula C11H16BClO4 B3010757 (3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid CAS No. 2096341-63-6

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid

Cat. No.: B3010757
CAS No.: 2096341-63-6
M. Wt: 258.51
InChI Key: ABKGJOLGURRYLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Formed from oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution of the chloro group.

Scientific Research Applications

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid can be compared with other boronic acids, such as:

The unique combination of substituents in this compound provides distinct steric and electronic effects, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

(3-butoxy-5-chloro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClO4/c1-3-4-5-17-10-7-8(12(14)15)6-9(13)11(10)16-2/h6-7,14-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKGJOLGURRYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)OCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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